molecular formula C14H24BrNO B13874221 2-Bromo-n,n-dicyclohexylacetamide CAS No. 54700-62-8

2-Bromo-n,n-dicyclohexylacetamide

Cat. No.: B13874221
CAS No.: 54700-62-8
M. Wt: 302.25 g/mol
InChI Key: DOLCVBLOKRICDK-UHFFFAOYSA-N
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Description

2-Bromo-n,n-dicyclohexylacetamide is an organic compound with the molecular formula C14H24BrNO and a molecular weight of 302.25 g/mol It is characterized by the presence of a bromine atom attached to an acetamide group, which is further substituted with two cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-n,n-dicyclohexylacetamide can be synthesized through the reaction of bromoacetyl bromide with dicyclohexylamine . The reaction typically involves the following steps:

    Bromoacetyl bromide: is reacted with in an appropriate solvent such as dichloromethane.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  • The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n,n-dicyclohexylacetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted acetamides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: Oxidative reactions can modify the acetamide group or the cyclohexyl rings.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted acetamides with different functional groups.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives of the acetamide or cyclohexyl rings.

Scientific Research Applications

2-Bromo-n,n-dicyclohexylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n,n-dicyclohexylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-n,n-dimethylacetamide
  • 2-Bromo-n,n-diethylacetamide
  • 2-Bromo-n,n-diphenylacetamide

Uniqueness

2-Bromo-n,n-dicyclohexylacetamide is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. This makes it different from other similar compounds that have smaller or less bulky substituents. The cyclohexyl groups can influence the compound’s reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-N,N-dicyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCVBLOKRICDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511393
Record name 2-Bromo-N,N-dicyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54700-62-8
Record name 2-Bromo-N,N-dicyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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